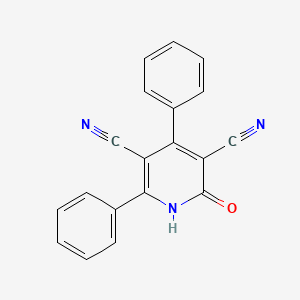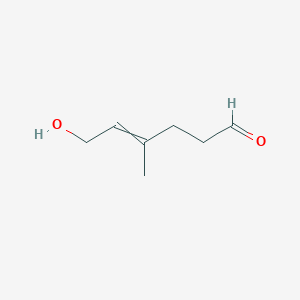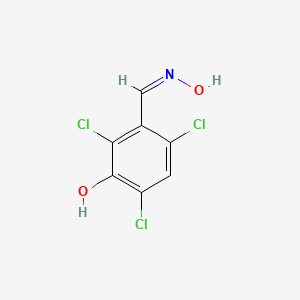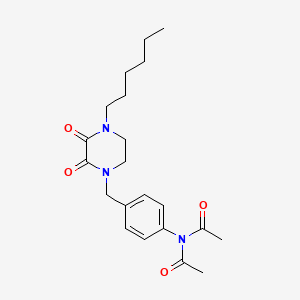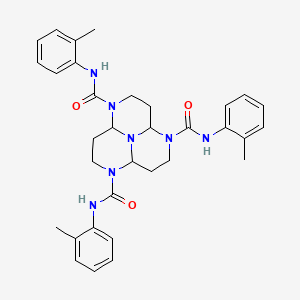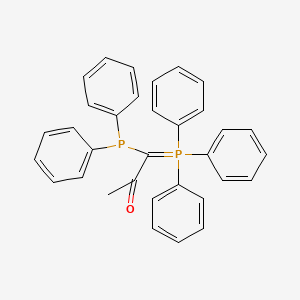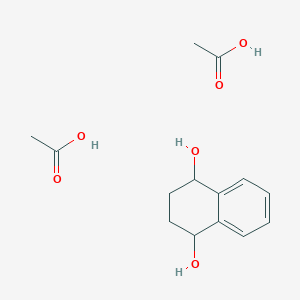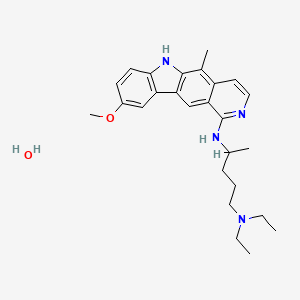
6H-Pyrido(4,3-b)carbazole, 1-((4-(diethylamino)-1-methylbutyl)amino)-9-methoxy-5-methyl-, hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Pyrido(4,3-b)carbazole, 1-((4-(diethylamino)-1-methylbutyl)amino)-9-methoxy-5-methyl-, hydrate is a complex organic compound belonging to the class of pyridocarbazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrido(4,3-b)carbazole derivatives typically involves the cyclization of substituted indolin-3-ones. One common method includes the acid-catalyzed cyclization of 5-bromo- and 5-amino-2-{1-[3-(1-methoxyethyl)-4-pyridyl]ethylidene}-indolin-3-ones . This reaction is often carried out under oxidative conditions to facilitate ring closure, leading to the formation of the pyridocarbazole core structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6H-Pyrido(4,3-b)carbazole derivatives undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridocarbazoles .
Scientific Research Applications
Medicinal Chemistry: These compounds show promise as antitumor agents due to their ability to interact with DNA and inhibit topoisomerase enzymes.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology: Investigated for their role in modulating biological pathways and cellular processes.
Mechanism of Action
The mechanism of action of 6H-Pyrido(4,3-b)carbazole derivatives involves their interaction with molecular targets such as DNA and enzymes. These compounds can intercalate into DNA, disrupting its structure and function. Additionally, they inhibit topoisomerase enzymes, leading to the accumulation of DNA breaks and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
Ellipticine: A well-known pyridocarbazole with potent antitumor activity.
9-Methoxyellipticine: Another derivative with similar structural features and biological activity.
Uniqueness
6H-Pyrido(4,3-b)carbazole, 1-((4-(diethylamino)-1-methylbutyl)amino)-9-methoxy-5-methyl-, hydrate stands out due to its specific substitution pattern, which may confer unique biological properties and enhance its efficacy in certain applications .
Properties
CAS No. |
74861-78-2 |
|---|---|
Molecular Formula |
C26H36N4O2 |
Molecular Weight |
436.6 g/mol |
IUPAC Name |
1-N,1-N-diethyl-4-N-(9-methoxy-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl)pentane-1,4-diamine;hydrate |
InChI |
InChI=1S/C26H34N4O.H2O/c1-6-30(7-2)14-8-9-17(3)28-26-23-16-22-21-15-19(31-5)10-11-24(21)29-25(22)18(4)20(23)12-13-27-26;/h10-13,15-17,29H,6-9,14H2,1-5H3,(H,27,28);1H2 |
InChI Key |
FDROEDMWRTWEQU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=NC=CC2=C(C3=C(C=C21)C4=C(N3)C=CC(=C4)OC)C.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Hydroxy(2-methoxyphenyl)methylidene]cyclohexane-1,3-dione](/img/structure/B14440500.png)
